molecular formula C15H19NO2 B8806339 tert-butyl 4-methylene-3,4-dihydroquinoline-1(2H)-carboxylate

tert-butyl 4-methylene-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B8806339
M. Wt: 245.32 g/mol
InChI Key: SODGKNMSOWLWHW-UHFFFAOYSA-N
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Patent
US08309734B2

Procedure details

A solution of methyltriphenylphosphonium bromide (1.92 g, 5.38 mmol, 1.1 equiv; [CAS RN 1779-49-3]) and potassium tert-butoxide (0.60 g, 5.38 mmol, 1.1 equiv; [CAS RN 865-47-4]) in toluene (20 mL) were heated to reflux. After 1 h, 4-oxo-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester (1.21 g, 4.89 mmol, 1.0 equiv; [CAS RN 179898-00-1]), dissolved in toluene (10 mL), was added and heating continued for one additional hour. The reaction mixture was extraction from a sat. solution of NH4Cl (100 mL) with ethyl acetate (3×50 mL) and the combined organic phases dried over MgSO4. Purification by silica column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of heptane/ethyl acetate afforded 0.87 g (73%) of the title compound as a colorless oil. MS (ISP): 246.4 [M+H]+.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[C:7]([O:11][C:12]([N:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17](=O)[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1>[C:7]([O:11][C:12]([N:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:17](=[CH2:1])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(C2=CC=CC=C12)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.92 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
extraction from a sat. solution of NH4Cl (100 mL) with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by silica column chromatography
WASH
Type
WASH
Details
eluting with a gradient of heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(C2=CC=CC=C12)=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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